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Compound of Interest

5-bromo-3,3-dimethyl-3H-
Compound Name:
isobenzofuran-1-one

CAS No.: 1029696-37-4

Cat. No.: B2922254

. J

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, also known as 5-bromo-3,3-
dimethylphthalide, is a halogenated derivative belonging to the isobenzofuranone chemical
class. The core isobenzofuranone structure, which consists of a benzene ring fused to a y-
lactone ring, is a "privileged scaffold" in medicinal chemistry. This framework is prevalent in
numerous natural products and synthetic molecules exhibiting a wide spectrum of biological
activities, including antioxidant, antifungal, anti-platelet, and antiproliferative properties.[1][2][3]

[4]

While specific research on the title compound (CAS 1029696-37-4) is not extensively
published, its structural features—namely the reactive aryl bromide and the gem-dimethyl
group at the C3 position—position it as a valuable and intriguing building block for drug
discovery and chemical biology. The bromine atom serves as a versatile synthetic handle for
diversification through cross-coupling reactions, while the gem-dimethyl group imparts steric
bulk and increased lipophilicity, which can significantly influence pharmacokinetic properties
and binding interactions.

This guide provides a comprehensive technical overview of 5-bromo-3,3-dimethyl-3H-
isobenzofuran-1-one, grounded in the established chemistry of the phthalide class. We will
explore its physicochemical properties, propose logical synthetic strategies, analyze its
potential reactivity for library generation, and predict its key spectroscopic features to support
researchers in its application.
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Physicochemical & Structural Data

A clear understanding of a compound's fundamental properties is the starting point for any
research endeavor. The key identifiers and calculated properties for 5-bromo-3,3-dimethyl-
3H-isobenzofuran-1-one are summarized below.

Figure 1. Chemical Structure of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one

Click to download full resolution via product page

Figure 1. Chemical Structure of the topic compound.

Table 1. Core Properties and Identifiers

Property Value Source
CAS Number 1029696-37-4
Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
5-bromo-3,3-dimethyl-2-
Synonyms
benzofuran-1(3H)-one
1S/C10H9BrO2/c1-10(2)8-5-
InChl 6(11)3-4-7(8)9(12)13-10/h3-
5H,1-2H3
JYFGZIJHNKDPESK-
InChlKey
UHFFFAOYSA-N
Purity (Typical) >97%

Synthetic Strategy and Methodologies

While a definitive, published synthesis for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is
not readily available, a logical synthetic pathway can be designed by combining established

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b2922254?utm_src=pdf-body
https://www.benchchem.com/product/b2922254?utm_src=pdf-body
https://www.benchchem.com/product/b2922254?utm_src=pdf-body-img
https://www.benchchem.com/product/b2922254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2922254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

methods for creating the 5-bromophthalide core with subsequent C3-position functionalization.
The primary challenge lies in the introduction of the gem-dimethyl group onto the lactone ring.

Proposed Synthetic Workflow: A Multi-Step Approach

The most plausible route begins with a readily available starting material and proceeds through
the key intermediate, 5-bromophthalide.

Figure 2. Proposed multi-step synthesis from Phthalic Imide.

Protocol Detail: Synthesis of Key Intermediate 5-
Bromophthalide

This protocol is adapted from established industrial syntheses that utilize a Sandmeyer-type
reaction.[5][6][7]

Step 1: Nitration of Phthalic Imide

o Carefully add Phthalic Imide to a mixture of fuming nitric acid and sulfuric acid at a controlled
temperature (typically below 10°C).

» Allow the reaction to proceed until TLC or HPLC analysis indicates complete consumption of
the starting material.

e Pour the reaction mixture over ice and filter the resulting precipitate to isolate 4-
Nitrophthalimide.

Step 2: Reduction of the Nitro Group
e Suspend 4-Nitrophthalimide in an appropriate solvent (e.g., water with a base).

e Add areducing agent, such as zinc powder in sodium hydroxide solution, in portions while
maintaining a low temperature.[5]

» After the reaction is complete, filter the mixture and acidify the filtrate to precipitate 5-
Aminophthalide.

Step 3: Diazotization and Bromination (Sandmeyer Reaction)
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Dissolve 5-Aminophthalide in hydrobromic acid and cool the solution to 0-5°C.
Add a solution of sodium nitrite dropwise to form the diazonium salt.

In a separate vessel, prepare a hot solution (70-75°C) of cuprous bromide in hydrobromic
acid.[6]

Slowly add the diazonium salt solution to the hot cuprous bromide solution. Effervescence
(N2 gas) will be observed.

Maintain the temperature for a period (e.g., 2 hours) to ensure the reaction goes to
completion.[6]

Cool the mixture, filter the crude product, wash thoroughly with water, and dry to obtain 5-
Bromophthalide.

Step 4: Gem-Dimethylation at C3 (Conceptual)

Causality: The protons at the C3 position of 5-bromophthalide are acidic due to their
proximity to the carbonyl group. A strong, non-nucleophilic base like Lithium
Diisopropylamide (LDA) is required to deprotonate this position to form a carbanion.

Dissolve 5-Bromophthalide in a dry, aprotic solvent (e.g., THF) under an inert atmosphere
(Argon or Nitrogen) and cool to -78°C.

Slowly add a solution of LDA (approx. 2.2 equivalents) to the mixture.

After stirring for a period to ensure complete deprotonation, add an excess of methyl iodide
(a methylating agent).

Allow the reaction to slowly warm to room temperature and proceed until completion.

Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a
standard aqueous workup followed by purification (e.g., column chromatography) to isolate
the target compound.

Reactivity and Application in Drug Discovery
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The true value of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one lies in its potential as a
versatile intermediate for creating novel compound libraries. Its reactivity is dominated by the
aryl bromide functionality.

Core Reactions for Derivatization

Derivatization Pathways

( 5-Bromo-3,3-dimethyl-\
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Figure 3. Key reactivity and derivatization opportunities.

o Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for forming new carbon-
carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal
chemistry.[8]

o Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce
diverse aromatic systems. This is critical for modulating properties like solubility, protein
binding, and cell permeability.

o Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid, linear
extensions of the core structure, useful for probing deep binding pockets in target proteins.
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o Buchwald-Hartwig Amination: Introduction of primary or secondary amines can install key
hydrogen bond donors/acceptors, often essential for target engagement.

e Lactone Ring-Opening: The lactone is susceptible to nucleophilic attack. Reaction with
amines, for example, would yield the corresponding amides, transforming the scaffold into a
different class of compounds while retaining the core brominated aromatic ring for further
functionalization.

Given the emerging interest in isobenzofuranone derivatives as neuroprotective agents via
inhibition of the TREK-1 potassium channel, this compound represents a starting point for
developing novel therapeutics for conditions like ischemic stroke.[9][10]

Predicted Spectroscopic Data

For researchers synthesizing or using this compound, spectroscopic confirmation is critical.
Based on its structure and data from analogous phthalides, the following spectral
characteristics are predicted.[1][2]

Table 2: Predicted Spectroscopic Characterization
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Technique

Predicted Features

Rationale

1H NMR

0 ~7.5-7.8 ppm (m, 3H, Ar-H)d
~1.6 ppm (s, 6H, -C(CHs3)2)

The three aromatic protons will
appear in the typical downfield
region. The six protons of the
two methyl groups will be
equivalent and appear as a

sharp singlet further upfield.

13C NMR

6 ~170 ppm (C=0)d ~120-150
ppm (Ar-C)d ~90 ppm (-O-
C(CHs3)2)d ~25 ppm (-C(CHs)z2)

The lactone carbonyl carbon is
highly deshielded. The
aromatic carbons will appear in
their characteristic region, with
the carbon attached to the
bromine showing a distinct
chemical shift. The quaternary
C3 carbon will be significantly
downfield due to the attached
oxygen. The methyl carbons

will be upfield.

FT-IR

~1760 cm~1 (strong, sharp)

This strong absorption is
characteristic of the C=0
stretch in a five-membered

lactone (y-lactone).

Safety and Handling

According to supplier safety data, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is

classified as a warning-level hazard.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Measures: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be used. All manipulations should be

performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and

eyes.
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Conclusion

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS 1029696-37-4) is a strategically
designed chemical building block. While direct biological data on this specific molecule is
sparse, its structure is rooted in the pharmacologically significant isobenzofuranone family. The
combination of a reactive aryl bromide handle and a lipophilic gem-dimethyl group makes it an
ideal substrate for the synthesis of compound libraries targeting a range of biological
endpoints, from oncology to neuroprotection. The synthetic and analytical framework provided
in this guide offers researchers a solid foundation for incorporating this promising intermediate
into their drug discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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